molecular formula C11H13FO2 B1450400 3-(2-Fluorophenyl)-3-methylbutanoic acid CAS No. 1226160-51-5

3-(2-Fluorophenyl)-3-methylbutanoic acid

Cat. No.: B1450400
CAS No.: 1226160-51-5
M. Wt: 196.22 g/mol
InChI Key: RFTOTYXHNWYYOZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the butanoic acid chain. One common method involves the reaction of 2-fluorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. This can lead to various biological effects, including modulation of inflammatory pathways and pain perception.

Comparison with Similar Compounds

  • 2-Fluorophenylacetic acid
  • 3-Fluorophenylpropanoic acid
  • 4-Fluorophenylbutanoic acid

Comparison: 3-(2-Fluorophenyl)-3-methylbutanoic acid is unique due to the specific positioning of the fluorine atom and the methyl group on the butanoic acid chain. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other fluorinated phenyl derivatives.

Properties

IUPAC Name

3-(2-fluorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOTYXHNWYYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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